3-Bromo-2-methoxy-5-methylpyridine

Descripción general

Descripción

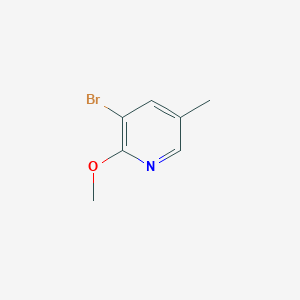

3-Bromo-2-methoxy-5-methylpyridine: is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position, a methoxy group at the second position, and a methyl group at the fifth position on the pyridine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxy-5-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-methoxy-5-methylpyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-2-methoxy-5-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction, often in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl derivatives, while nucleophilic substitution can produce different substituted pyridines.

Aplicaciones Científicas De Investigación

Chemistry: 3-Bromo-2-methoxy-5-methylpyridine is widely used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .

Industry: The compound is also utilized in the development of new materials and chemical processes. It can be used in the synthesis of specialty chemicals and advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-methoxy-5-methylpyridine depends on its specific application and the target molecule it interacts withThe molecular targets and pathways involved vary based on the specific derivatives and their intended use .

Comparación Con Compuestos Similares

2-Bromo-3-methoxypyridine: Similar structure but with the bromine and methoxy groups at different positions.

3-Bromo-5-methoxypyridine: Lacks the methyl group present in 3-Bromo-2-methoxy-5-methylpyridine.

2-Bromo-5-methylpyridine: Similar structure but without the methoxy group.

Uniqueness: this compound is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in the synthesis of various complex molecules.

Actividad Biológica

3-Bromo-2-methoxy-5-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : 188.02 g/mol

- Structure : The compound features a pyridine ring with a bromine atom at the 3-position and methoxy and methyl groups at the 2 and 5 positions, respectively.

The primary biological target of this compound is the p38α mitogen-activated protein (MAP) kinase . This kinase is involved in various cellular processes, including inflammation and stress responses.

Mode of Action

-

Inhibition of p38α MAP Kinase :

- The compound inhibits p38α MAP kinase activity, which leads to decreased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). This inhibition has implications for treating inflammatory diseases like rheumatoid arthritis and psoriasis.

-

Interaction with Cytochrome P450 Enzymes :

- Research indicates that this compound can inhibit cytochrome P450 enzymes, affecting drug metabolism and necessitating caution regarding potential drug interactions.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound make it a candidate for developing treatments for chronic inflammatory conditions. By modulating the release of cytokines, it may alleviate symptoms associated with these diseases.

Anticancer Potential

Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. This activity is likely mediated through pathways involving PKC (protein kinase C) modulation, which plays a role in cell proliferation and survival .

Case Studies and Research Findings

A selection of studies highlights the biological activities of this compound:

Applications in Drug Development

Given its biological activity, this compound serves as an important building block in medicinal chemistry:

- Synthesis of Bioactive Molecules : It is utilized to create enzyme inhibitors and receptor antagonists.

- Pharmaceutical Development : Its derivatives are being explored for potential therapeutic applications, particularly in anti-inflammatory and anticancer drugs .

- Material Science : Beyond pharmaceuticals, this compound finds applications in developing specialty chemicals and advanced materials.

Propiedades

IUPAC Name |

3-bromo-2-methoxy-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKLQBZACYGWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620670 | |

| Record name | 3-Bromo-2-methoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717843-56-6 | |

| Record name | 3-Bromo-2-methoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.